molecular formula C21H30N2O4S2 B11178667 4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide

4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide

Cat. No.: B11178667
M. Wt: 438.6 g/mol
InChI Key: ZWEKOWRNRQRTMW-UHFFFAOYSA-N
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Description

4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide is a complex organic compound with a molecular formula of C21H30N2O4S2 This compound is characterized by the presence of a benzylsulfonyl group attached to an amino group, which is further connected to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzylsulfonyl Chloride: Benzyl chloride is reacted with sulfur dioxide and chlorine gas to form benzylsulfonyl chloride.

    Amination: The benzylsulfonyl chloride is then reacted with an amine, such as N,N-bis(2-methylpropyl)amine, under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The benzylsulfonyl group can be reduced to form benzylthiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzylthiol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of protease activity, leading to reduced protein degradation and modulation of various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of two isobutyl groups attached to the nitrogen atom. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H30N2O4S2

Molecular Weight

438.6 g/mol

IUPAC Name

4-(benzylsulfonylamino)-N,N-bis(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C21H30N2O4S2/c1-17(2)14-23(15-18(3)4)29(26,27)21-12-10-20(11-13-21)22-28(24,25)16-19-8-6-5-7-9-19/h5-13,17-18,22H,14-16H2,1-4H3

InChI Key

ZWEKOWRNRQRTMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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